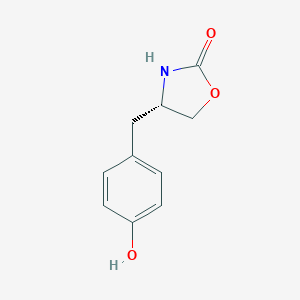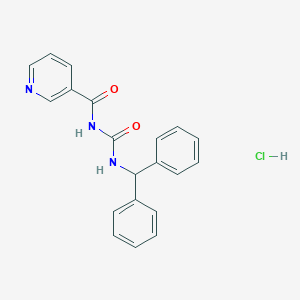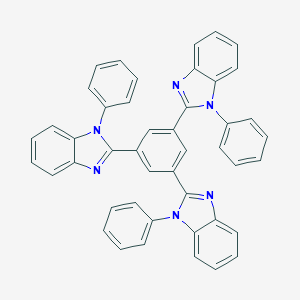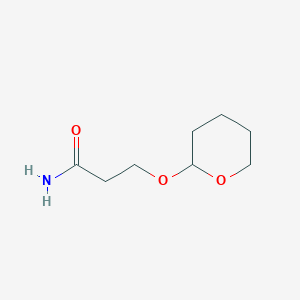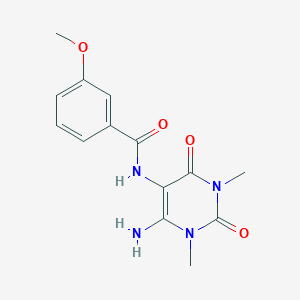
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide, also known as ADMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMP belongs to the family of pyrimidine derivatives and has been found to exhibit promising results in various scientific research studies.
科学研究应用
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
作用机制
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and viral replication. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells. It has also been found to inhibit the activity of the NS5B protein, which is involved in the replication of the hepatitis C virus.
生化和生理效应
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. It has been found to exhibit anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has various advantages and limitations for lab experiments. It is a well-studied compound with a known synthesis method and has been extensively studied for its potential therapeutic applications. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has low solubility in water, which can limit its use in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
未来方向
There are various future directions for the study of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide. It has been found to exhibit promising results in various scientific research studies, and further studies are needed to fully understand its potential therapeutic applications. Future studies could focus on the optimization of the synthesis method for high yield and purity, the development of new formulations for improved solubility, and the study of its potential applications in other diseases.
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit the growth of cancer cells and the replication of the hepatitis C virus and the Zika virus. Further studies are needed to fully understand its potential applications and optimize its use in scientific research.
合成方法
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxypyrimidine-5-carboxylic acid in the presence of a base. The reaction results in the formation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide as a white crystalline solid. The synthesis method has been extensively studied and optimized for high yield and purity.
属性
CAS 编号 |
166115-68-0 |
|---|---|
产品名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
分子式 |
C14H16N4O4 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-5-4-6-9(7-8)22-3/h4-7H,15H2,1-3H3,(H,16,19) |
InChI 键 |
ZIRXNGLBFYVWOD-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
同义词 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3-methoxy- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)

